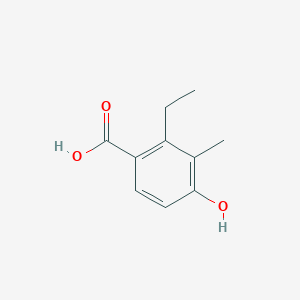
2-Ethyl-4-hydroxy-3-methylbenzoic acid
Cat. No. B8705856
M. Wt: 180.20 g/mol
InChI Key: XPHWSWCAPLGDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492440B2
Procedure details


10.0 g of 2-ethyl-4-methoxy-3-methylbenzoic acid (F1) are suspended in 50 ml of dichloromethane under a nitrogen atmosphere. 29.3 ml of boron tribromide are subsequently slowly added dropwise with cooling in an ice bath. The transparent, red solution obtained is stirred at room temperature for 1 h. The mixture is subsequently carefully poured with stirring into 600 ml of ice-water. The aqueous phase is stirred for 30 min and subsequently extracted twice with 200 ml of ethyl acetate each time. The combined organic phases are washed once with 200 ml of water, dried over Na2SO4, evaporated in vacuo and purified by flash column chromatography on silica gel (solvent gradient: cyclohexane/0-100% by vol. of ethyl acetate), giving 9.37 g of the title compound as a colourless, amorphous solid having a melting point of 139° C.; MS: 180.0 (M+); TLC: Rf=0.33 (cyclohexane/methyl tert-butyl ether 3:2 parts by volume).


[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:11]([CH3:12])=[C:10]([O:13]C)[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[CH3:2].B(Br)(Br)Br>ClCCl>[CH2:1]([C:3]1[C:11]([CH3:12])=[C:10]([OH:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C(=O)O)C=CC(=C1C)OC
|
Step Two
|
Name
|
|
|
Quantity
|
29.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The transparent, red solution obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture is subsequently carefully poured
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The aqueous phase is stirred for 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
subsequently extracted twice with 200 ml of ethyl acetate each time
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed once with 200 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column chromatography on silica gel (solvent gradient: cyclohexane/0-100% by vol. of ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(C(=O)O)C=CC(=C1C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.37 g | |
| YIELD: CALCULATEDPERCENTYIELD | 101% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

